Cas no 1024534-81-3 (N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide)

N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide is a synthetic organic compound featuring a 5-iodo-2-oxoindolin-3-ylidene core coupled with a 2-chlorophenyl ethanamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or targeted therapeutics due to its electrophilic and halogenated properties. The iodine substitution enhances reactivity for further functionalization, while the chlorophenyl group may contribute to binding affinity in biological systems. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in drug discovery. The compound’s stability and synthetic accessibility further support its use in exploratory research and lead optimization.
N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide structure
1024534-81-3 structure
Product Name:N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide
CAS No:1024534-81-3
MF:C16H11ClIN3O2
MW:439.634914636612
MDL:MFCD01567526
CID:5015233
Update Time:2026-02-27

N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide Chemical and Physical Properties

Names and Identifiers

    • N-(aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide
    • 2-(2-chlorophenyl)-N'-[(3E)-5-iodo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
    • N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide
    • MDL: MFCD01567526
    • Inchi: 1S/C16H11ClIN3O2/c17-12-4-2-1-3-9(12)7-14(22)20-21-15-11-8-10(18)5-6-13(11)19-16(15)23/h1-6,8,19,23H,7H2/b21-20+
    • InChI Key: NBDKLFQZOJDZBC-QZQOTICOSA-N
    • SMILES: IC1C=CC2=C(C=1)C(=C(N2)O)/N=N/C(CC1C=CC=CC=1Cl)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 465
  • XLogP3: 4.9
  • Topological Polar Surface Area: 77.8

N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB162929-1 g
N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide
1024534-81-3
1 g
€211.30 2023-07-20
abcr
AB162929-5 g
N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide
1024534-81-3
5 g
€377.50 2023-07-20
abcr
AB162929-10 g
N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide
1024534-81-3
10 g
€482.50 2023-07-20
abcr
AB162929-1g
N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide; .
1024534-81-3
1g
€211.30 2024-06-12
abcr
AB162929-5g
N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide; .
1024534-81-3
5g
€377.50 2024-06-12
abcr
AB162929-10g
N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide; .
1024534-81-3
10g
€482.50 2024-06-12

Additional information on N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide

Professional Introduction to N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide (CAS No. 1024534-81-3)

N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1024534-81-3, belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. Its molecular structure incorporates several key functional groups, including an aza(5-iodo-2-oxoindolin-3-ylidene) moiety and a 2-(2-chlorophenyl)ethanamide moiety, which contribute to its distinctive chemical and pharmacological characteristics.

The aza(5-iodo-2-oxoindolin-3-ylidene) moiety is particularly noteworthy as it represents a derivative of indoline, a heterocyclic compound that has been widely studied for its biological relevance. Indoline derivatives are known for their involvement in various pharmacological mechanisms, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of an iodine atom in this moiety introduces additional reactivity, making it a valuable scaffold for further chemical modifications and derivatization. This feature has been exploited in recent research to develop novel compounds with enhanced biological efficacy.

The 2-(2-chlorophenyl)ethanamide group in the molecular structure of N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide adds another layer of complexity and functionality. Chlorophenyl groups are commonly found in pharmaceuticals due to their ability to modulate receptor binding and improve metabolic stability. The combination of these two moieties suggests that this compound may exhibit multiple modes of action, making it a promising candidate for therapeutic applications.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting specific enzymes and pathways involved in diseases such as cancer and inflammation. The structural features of N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide make it a potential candidate for such applications. For instance, the iodine atom in the aza(5-iodo-2-oxoindolin-3-ylidene) moiety can be utilized for radioactive labeling, enabling the compound to be used in diagnostic imaging or targeted therapy. Additionally, the amide group can interact with biological targets through hydrogen bonding, which is crucial for achieving high affinity and selectivity.

The synthesis of N-(Aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the iodine atom into the indoline ring necessitates careful handling to avoid unwanted side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods are essential for producing compounds with the desired structural integrity and pharmacological properties.

The biological evaluation of N-(Aza(5-iodo-2-oxyindo...

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